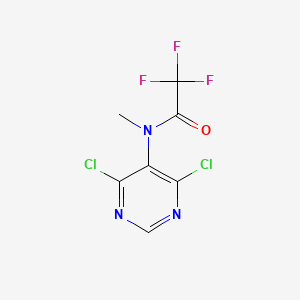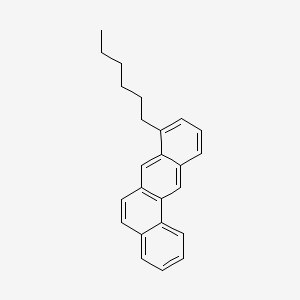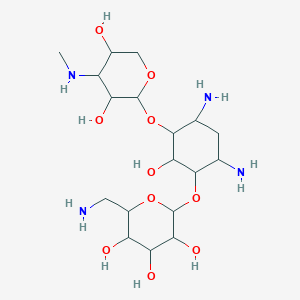
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL-: is a synthetic organic compound characterized by the presence of a pyrimidine ring substituted with chlorine atoms and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-dichloro-5-pyrimidinylamine.
Acylation Reaction: The amine group is then acylated using 2,2,2-trifluoroacetyl chloride in the presence of a base such as triethylamine to form the corresponding acetamide derivative.
Methylation: The final step involves the methylation of the acetamide nitrogen using methyl iodide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the pyrimidine ring.
Oxidation and Reduction: The trifluoromethyl group can participate in oxidation and reduction reactions under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed:
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxidized trifluoromethyl derivatives.
Reduction: Formation of reduced trifluoromethyl derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Applications De Recherche Scientifique
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic reactions due to its unique electronic properties.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Biological Probes: Used as a probe to study biological systems and interactions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry:
Agrochemicals: Used in the development of herbicides and pesticides.
Material Science: Investigated for its potential use in the development of advanced materials.
Mécanisme D'action
The mechanism of action of ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atoms on the pyrimidine ring contribute to its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
- ACETAMIDE,N-(5-AMINO-4,6-DICHLORO-2-PYRIMIDINYL)-
- N-(4,6-DICHLORO-5-PYRIMIDINYL)-2-(4-PIPERIDINYLSULFANYL)ACETAMIDE
- N-ACETYL-N-(4,6-DICHLORO-5-PYRIMIDINYL)ACETAMIDE
Comparison:
- Structural Differences: The presence of different substituents on the pyrimidine ring and variations in the acetamide group.
- Reactivity: Differences in reactivity due to the presence of different functional groups.
- Applications: Variations in applications based on their unique chemical properties.
ACETAMIDE,N-(4,6-DICHLORO-5-PYRIMIDINYL)-2,2,2-TRIFLUORO-N-METHYL- stands out due to its trifluoromethyl group, which imparts unique electronic properties and enhances its potential for various applications.
Propriétés
Numéro CAS |
781-28-2 |
|---|---|
Formule moléculaire |
C7H4Cl2F3N3O |
Poids moléculaire |
274.02 g/mol |
Nom IUPAC |
N-(4,6-dichloropyrimidin-5-yl)-2,2,2-trifluoro-N-methylacetamide |
InChI |
InChI=1S/C7H4Cl2F3N3O/c1-15(6(16)7(10,11)12)3-4(8)13-2-14-5(3)9/h2H,1H3 |
Clé InChI |
VDXWKMMSTUOJSH-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(N=CN=C1Cl)Cl)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)oxy]phenol](/img/structure/B13755571.png)



![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)
![Acetamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxy-5-(methylamino)phenyl]-](/img/structure/B13755622.png)


![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)


